molecular formula C21H21N3O4 B4566817 2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B4566817
M. Wt: 379.4 g/mol
InChI Key: HXJXYDSRYUKQFP-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the phthalimide derivative, followed by the introduction of the oxazole ring through cyclization reactions. The final step often involves the formation of the acetamide group through amidation reactions. Common reagents used in these steps include phthalic anhydride, amines, and acyl chlorides, under conditions such as refluxing in organic solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, modifying its chemical behavior.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: Potential pharmaceutical applications include its use as a lead compound for drug development, particularly if it exhibits bioactivity against specific targets.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide include other heterocyclic compounds with phthalimide or oxazole moieties, such as:

    Phthalimide derivatives: Compounds like N-phenylphthalimide, which share the phthalimide core structure.

    Oxazole derivatives: Compounds like 2-methyl-4-phenyloxazole, which feature the oxazole ring.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer distinct chemical reactivity and biological activity compared to simpler analogs

Properties

IUPAC Name

2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-11-7-16(23-28-11)22-17(25)10-24-20(26)18-13-8-14(12-5-3-2-4-6-12)15(9-13)19(18)21(24)27/h2-7,13-15,18-19H,8-10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJXYDSRYUKQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C3C4CC(C3C2=O)C(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Reactant of Route 3
2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Reactant of Route 4
2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

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